2-(3-Chlorophenyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBKYECEAHDLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602527 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249291-09-6 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 3 Chlorophenyl Phenol
Classical Coupling Reactions for 2-(3-Chlorophenyl)phenol Synthesis
Traditional cross-coupling reactions are foundational in the synthesis of biaryl compounds like this compound. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.
Suzuki-Miyaura Cross-Coupling Approaches.nih.govresearchgate.net
The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation. researchgate.net The synthesis of this compound via this approach would typically involve the reaction of a halophenol with (3-chlorophenyl)boronic acid, or conversely, a phenolboronic acid with a 1-chloro-3-halobenzene. A systematic investigation into the coupling of halophenols with phenol (B47542) boronic acids has shown that reaction outcomes are significantly influenced by the position of the substituents. nih.gov For instance, the synthesis of 2,4'-biphenol has been found to be particularly challenging, though these difficulties can often be surmounted through the use of specific additives. nih.gov These studies provide valuable insights for optimizing the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst System | Key Features |
| 2-Halophenol (e.g., 2-bromophenol) | (3-Chlorophenyl)boronic acid | Pd/C, Pd(OAc)2 | Heterogeneous or homogeneous catalysis, often in aqueous media. nih.gov |
| Phenol-2-boronic acid | 1-Bromo-3-chlorobenzene | Pd(PPh3)4 | Broad functional group tolerance. researchgate.netresearchgate.net |
Negishi and Stille Coupling Variants
Negishi Coupling: This reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgchem-station.com The synthesis of this compound via Negishi coupling would involve the reaction of an organozinc compound, such as (3-chlorophenyl)zinc chloride, with a 2-halophenol. wikipedia.orgorganic-chemistry.org Organozinc compounds are typically less reactive than their organolithium or organomagnesium counterparts, which allows for the preparation of functionalized derivatives. slideshare.net The reaction is catalyzed by palladium or nickel complexes. wikipedia.org
Stille Coupling: The Stille reaction employs organotin reagents (stannanes) to couple with organic halides. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would involve reacting a compound like (3-chlorophenyl)tributylstannane with a 2-halophenol in the presence of a palladium catalyst. wikipedia.orgnumberanalytics.com While effective, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Organic Halide | Catalyst | Notes |
| Negishi Coupling | (3-Chlorophenyl)zinc chloride | 2-Iodophenol or 2-Bromophenol (B46759) | Pd(PPh3)4 or Ni(dppe)Cl2 | High functional group tolerance. wikipedia.orgchem-station.com |
| Stille Coupling | (3-Chlorophenyl)tributylstannane | 2-Iodophenol or 2-Bromophenol | Pd(PPh3)4 | Toxicity of tin reagents is a concern. organic-chemistry.orgwikipedia.org |
Ullmann Coupling and Related Strategies
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-C bonds. nih.govorganic-chemistry.orgwikipedia.org The synthesis of biaryls via the Ullmann reaction typically requires harsh conditions, such as high temperatures. organic-chemistry.orgwikipedia.org A plausible route for synthesizing this compound could involve the coupling of 2-bromophenol with a 3-chlorophenyl derivative under copper catalysis. vulcanchem.com Modern modifications of the Ullmann reaction, often involving the use of ligands like N,N-dimethylglycine, can allow the reaction to proceed at lower temperatures. researchgate.net
Palladium-Catalyzed Direct Arylation Routes to this compound
Direct arylation methods, which involve the activation of a C-H bond, represent a more atom-economical approach to biaryl synthesis, as they avoid the pre-functionalization of one of the aromatic rings.
C-H Activation and Functionalization Strategies.nih.gov
The direct arylation of phenols for the synthesis of this compound would involve the palladium-catalyzed reaction of phenol with 1-bromo-3-chlorobenzene. This approach relies on the selective activation of the C-H bond at the ortho position of the phenol. bwise.kr While methods for ortho- and para-C-H functionalization of phenols have been developed, achieving meta-selectivity remains a challenge. nih.govnih.gov Recent advances have demonstrated that inverting the normal polarity of reactants can lead to exclusively ortho-selective coupling. bwise.kr Palladium-catalyzed C-H bond allylic alkylation of phenols with 1,3-dienes has also been reported, showcasing the potential for selective C-H functionalization. nih.gov
Ligand Design and Catalyst Optimization for Selective Arylation.researchgate.net
| Strategy | Key Features | Catalyst/Ligand System |
| Ortho-selective C-H arylation | Direct coupling of phenols with aryl halides. bwise.kr | Brønsted acid or Cu(I)-catalyst. bwise.kr |
| Ligand-enabled nickel catalysis | O-arylation of phenols with aryl chlorides. researchgate.net | Nickel catalyst with tert-butylamine (B42293) as a bifunctional additive. researchgate.net |
Chemo- and Regioselective Synthesis of this compound and its Isomers
The selective synthesis of a specific isomer of a biaryl compound like this compound is a primary challenge in organic synthesis. Controlling the position of the aryl-aryl bond is crucial for obtaining the desired product with high purity and yield.
Strategies for Ortho-Selectivity
Achieving ortho-selectivity in the arylation of phenols is a key objective in the synthesis of 2-arylphenols. Several strategies have been developed to direct the incoming aryl group to the position adjacent to the hydroxyl group.
One prominent strategy is directed ortho-metalation (DoM) . This method involves the deprotonation of an aromatic compound at a position ortho to a directing group, followed by reaction with an electrophile. nih.gov In the context of phenols, the hydroxyl group itself, or a protected form, can act as a directing group. However, the direct deprotonation of phenols can be challenging due to the acidity of the hydroxyl proton. nih.gov
Another approach is phenoxide C-alkylation . In this method, deprotonation of the phenol forms a phenoxide, which can then react with an arylating agent. While this method can provide ortho-arylated products, it often suffers from competing side reactions such as para-arylation and O-arylation, leading to moderate yields. nih.gov Blocking the para position can improve the synthetic utility of this reaction. nih.gov
Transition-metal catalysis offers powerful tools for selective C-H functionalization. Rhodium catalysts have been employed for the ortho-selective intermolecular arylation of phenols. acs.org These reactions often proceed through the formation of a metal-oxygen bond, which then directs the arylation to the ortho position. acs.org Similarly, catalysts based on ruthenium have been used for the ortho-olefination of phenols, a related transformation. nih.gov
A novel strategy involves the use of N-carboxyindoles as "umpoled" indoles for the exclusively ortho-selective coupling with phenols, catalyzed by either a Brønsted acid or a copper(I) complex. rsc.orgnih.gov This method inverts the typical electronic reactivity of the indole (B1671886), leading to high selectivity. rsc.orgnih.gov
| Strategy | Key Features | Limitations |
| Directed ortho-Metalation (DoM) | Site-specific functionalization of aromatic compounds. | Can be difficult for phenols with multiple oxygen substituents. nih.gov |
| Phenoxide ortho-C-Alkylation | Mild basic conditions. | Competing para- and O-arylation can lower yields. nih.gov |
| Transition-Metal Catalysis (Rh, Ru) | High ortho-selectivity through directed C-H activation. acs.orgnih.gov | May require specific directing groups or ligands. |
| N-Carboxyindole Coupling | Exclusively ortho-selective; uses umpoled reactivity. rsc.orgnih.gov | Substrate scope may be specific to indole derivatives. |
Control of Isomer Formation during Synthesis
Controlling the formation of isomers is a critical aspect of synthesizing substituted biaryls like this compound. The distribution of isomers is highly dependent on the chosen synthetic method and reaction conditions.
In traditional cross-coupling reactions like the Suzuki-Miyaura coupling, the regioselectivity is predetermined by the position of the functional groups (e.g., boronic acid and halide) on the reacting partners. However, in direct C-H arylation reactions, controlling the site of coupling on the unfunctionalized arene is more challenging.
The electronic and steric properties of the substrates play a significant role. For example, in Friedel-Crafts type reactions, the arylation generally occurs at the most nucleophilic site of the aromatic compound, but this often leads to a mixture of isomers with only moderate regiocontrol. nih.gov
In electrochemical synthesis, the formation of a complex mixture of products can result from the direct oxidation of phenol derivatives. researchgate.net However, the use of specific electrodes, such as boron-doped diamond (BDD), can improve selectivity. nih.gov The reaction mechanism, often involving radical intermediates, can also influence isomer distribution. For instance, in some electrochemical couplings of anilines (which are structurally related to phenols), the high stability of a para-radical cation intermediate can prevent the formation of ortho or meta coupling products. researchgate.net
Novel and Emerging Synthetic Approaches to this compound Derivatives
Recent advancements in synthetic chemistry have introduced innovative methods for the preparation of biaryl compounds, offering potential advantages in terms of efficiency, selectivity, and sustainability.
Photoredox Catalysis in Phenol Arylation
Visible-light photoredox catalysis has emerged as a powerful tool for driving chemical reactions under mild conditions. youtube.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive intermediates. youtube.comresearchgate.net
Several photoredox-based methods for phenol arylation have been developed. These reactions can proceed through the generation of aryl radicals from aryl halides, which then couple with phenols. researchgate.netnih.gov Interestingly, in some systems, phenols can act as both the coupling partner and a proton donor. nih.gov The use of inexpensive and abundant light energy makes this a sustainable approach. researchgate.net
Dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst, such as nickel, have also been reported. acs.org This dual approach allows for the coupling of phenol derivatives (as electrophiles) with alkyl nucleophiles under mild conditions. acs.org The photocatalyst facilitates the generation of the alkyl radical, while the nickel catalyst engages in the cross-coupling cycle. acs.org
| Photoredox Approach | Key Features | Example Application |
| Direct Arylation | Uses visible light and a photocatalyst to generate aryl radicals. researchgate.netnih.gov | Coupling of N-heterocycles with phenols. nih.gov |
| Dual Catalysis (Photoredox/Nickel) | Combines a photocatalyst and a nickel catalyst for cross-coupling. acs.org | Coupling of aryl sulfonates with alkylsilicates. acs.org |
| Gold-Catalyzed Homocoupling | Visible-light driven homocoupling of arylazo sulfones using a gold catalyst. nih.govresearchgate.net | Synthesis of symmetrical biaryls. nih.govresearchgate.net |
Electrochemical Synthesis Pathways
Electrochemical synthesis, or electrosynthesis, utilizes electricity to drive chemical reactions, often providing a greener alternative to traditional methods that rely on chemical oxidants or reductants. acs.orgnih.gov The electrochemical synthesis of biaryls, including biphenols, has attracted significant attention. nih.govnih.gov
The direct anodic oxidation of phenols can lead to the formation of biaryl compounds through a C-C coupling mechanism. researchgate.net However, this process can sometimes result in a mixture of products. researchgate.net The choice of electrode material and solvent system is crucial for controlling the reaction's selectivity. For example, the use of a boron-doped diamond (BDD) electrode in hexafluoroisopropanol (HFIP) has been shown to be effective for the coupling of phenols. nih.gov
Electrochemical methods can also be used for cross-coupling reactions. For instance, an electrochemical approach has been described for the synthesis of biaryls from aniline (B41778) derivatives, which involves the formation and reduction of a temporary urea (B33335) linkage. researchgate.netbris.ac.uk This strategy promotes C-C bond formation and is suitable for synthesizing sterically hindered biaryls. researchgate.netbris.ac.uk
Biocatalytic Transformations for Analogues
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. acs.orgacs.org Enzymes can perform reactions with high chemo-, regio-, and stereoselectivity, often under mild conditions. acs.orgacs.org
For the synthesis of biaryl compounds, oxidative enzymes such as laccases and cytochromes P450 have shown significant promise. nih.govchemistryviews.org Laccases, which are multicopper oxidases, can catalyze the oxidative coupling of phenolic substrates to form biaryls. nih.govrsc.org These enzymes use molecular oxygen as the oxidant, producing water as the only byproduct, making them very "green" catalysts. nih.govresearchgate.net
Cytochrome P450 enzymes have also been engineered to catalyze the cross-coupling of phenolic substrates to form biaryl bonds. acs.orgacs.orgnih.gov Through directed evolution, researchers have been able to create enzyme variants with improved yield, site selectivity, and stereoselectivity for specific biaryl products. acs.orgacs.org This biocatalytic approach has the potential to overcome some of the challenges associated with traditional metal-catalyzed methods, particularly for the synthesis of sterically hindered or atropisomeric biaryls. acs.orgacs.orgnih.gov
| Biocatalyst | Reaction Type | Key Advantages |
| Laccases | Oxidative coupling of phenols. nih.govrsc.org | Uses O₂ as oxidant, produces H₂O as byproduct, broad substrate scope. nih.govresearchgate.net |
| Cytochromes P450 | Oxidative cross-coupling of phenolics. acs.orgacs.orgnih.gov | High selectivity, can be engineered for specific substrates and products. acs.orgacs.orgchemistryviews.org |
Flow Chemistry Applications in Synthesis
The adoption of continuous flow chemistry in the synthesis of biaryl compounds, including this compound, represents a significant advancement over traditional batch processing. Flow chemistry involves the continuous pumping of reagents through a network of tubes and reactors, offering superior control over reaction parameters, enhanced safety, and greater efficiency and scalability. acsgcipr.orgrsc.org This technology is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of the biaryl scaffold of this compound.
The primary synthetic route amenable to flow chemistry for this target compound is the Suzuki-Miyaura cross-coupling reaction. In this approach, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, this would typically involve the reaction of a 2-halophenol derivative with 3-chlorophenylboronic acid, or conversely, a 3-chlorohalobenzene with a 2-hydroxyphenylboronic acid derivative. The phenolic hydroxyl group often requires protection prior to the coupling reaction to prevent side reactions.
Continuous flow systems offer distinct advantages for this transformation. The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for extremely efficient heat and mass transfer. almacgroup.comnih.gov This enables precise temperature control, minimizing the formation of thermal degradation byproducts and improving selectivity. Furthermore, the ability to operate at elevated temperatures and pressures safely allows for significantly reduced reaction times compared to batch methods. acsgcipr.org A reaction that might take several hours in a flask can often be completed in minutes in a flow reactor. researchgate.net
A key area of development in flow synthesis is the use of heterogeneous catalysts. acsgcipr.org While homogeneous palladium catalysts are effective, their removal from the product stream can be challenging and costly. Heterogeneous catalysts, where the palladium is immobilized on a solid support such as carbon, silica (B1680970), or a polymer resin, are ideal for flow applications. vapourtec.commdpi.comacs.org These are typically packed into a column to create a packed-bed reactor. acs.orgnih.gov The reactant solution flows through the catalyst bed, where the reaction occurs, and the product emerges continuously, free from the catalyst. This simplifies purification, prevents palladium contamination of the final product, and allows for the long-term, continuous use of the catalyst cartridge. vapourtec.commdpi.com
Research Findings in Flow Suzuki-Miyaura Coupling
While specific studies on the flow synthesis of this compound are not prominent in the literature, extensive research on analogous biaryl syntheses provides a clear blueprint for its successful implementation. Studies have demonstrated the successful use of various heterogeneous palladium systems in flow reactors for Suzuki-Miyaura couplings.
For instance, the use of palladium on carbon (Pd/C) in a packed-bed cartridge has been shown to be effective for the coupling of various aryl bromides and iodides. acs.org Similarly, palladium supported on functionalized silica or polymer resins offers high activity and stability over extended periods of continuous operation. vapourtec.comnih.govriken.jp These systems have been used to synthesize a wide array of substituted biaryls with high yields and purities.
The tables below summarize representative conditions and findings from studies on the continuous flow Suzuki-Miyaura coupling for the synthesis of similar biaryl compounds, which are directly applicable to the synthesis of this compound.
Table 1: Representative Conditions for Continuous Flow Suzuki-Miyaura Coupling
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | 10% Pd/C in a packed-bed cartridge | acs.org |
| Aryl Halide | 3-Iodophenol / 3-Bromophenol | acs.org |
| Boronic Acid | Phenylboronic acid | acs.org |
| Base | K3PO4 | acs.org |
| Solvent | Isopropanol/Water | acs.org |
| Temperature | 70 - 150 °C | acs.org |
| Residence Time | 2 - 20 minutes | acs.org |
Table 2: Performance of Different Heterogeneous Catalysts in Flow Synthesis
| Catalyst System | Support Material | Key Advantage | Typical Yield | Source |
|---|---|---|---|---|
| Pd/C | Activated Carbon | Readily available, low cost | >90% | acsgcipr.orgacs.org |
| SiliaCat DPP-Pd | Silica Gel | Low metal leaching, high stability | >95% | mdpi.com |
| Pd/WA30 | Tertiary Amine Chelate Resin | No clogging, smooth flow, ligand-free | >99% | mdpi.com |
| Polymeric Pd | Convoluted Polymer | High activity and stability, applicable in water | >95% | riken.jp |
These findings collectively demonstrate that a robust and efficient continuous flow process for the synthesis of this compound is highly feasible. The use of packed-bed reactors with heterogeneous palladium catalysts would offer significant advantages in terms of reaction speed, safety, product purity, and scalability, aligning with the principles of green and sustainable chemistry. acsgcipr.orgmdpi.com
Chemical Reactivity and Transformation Mechanisms of 2 3 Chlorophenyl Phenol
Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) Core
The biphenyl core of 2-(3-Chlorophenyl)phenol presents two aromatic rings for potential electrophilic substitution. However, the reactivity of these two rings is vastly different. The phenolic ring is highly activated by the electron-donating hydroxyl (-OH) group, which directs incoming electrophiles to the ortho and para positions. nih.govwikipedia.org Conversely, the second ring is substituted with a chlorine atom, which is a deactivating group, making this ring much less susceptible to electrophilic attack. Therefore, electrophilic aromatic substitution reactions occur exclusively on the activated phenolic ring.
The directing influence of the substituents on the phenolic ring dictates the regiochemical outcome. The hydroxyl group at the C1 position directs substitution to the C2, C4, and C6 positions. The C2 position is already substituted with the 3-chlorophenyl group. The C6 position is sterically hindered by the bulky adjacent chlorophenyl group, which can limit access for certain electrophiles. The C4 position, being para to the powerful activating -OH group, is an electronically favored site for substitution.
Halogenation and Nitration Studies
Halogenation of phenols is a facile reaction that can often proceed even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. nih.gov For this compound, treatment with bromine in a non-polar solvent would be expected to yield monobrominated products, primarily at the C4 and C6 positions. The major product would likely be 4-bromo-2-(3-chlorophenyl)phenol due to the electronic preference for the para position. Substitution at the sterically encumbered C6 position would result in a minor product. When the reaction is performed in a polar solvent like bromine water, exhaustive halogenation can occur, potentially leading to the formation of 4,6-dibromo-2-(3-chlorophenyl)phenol. nih.gov
Nitration of phenols typically occurs under mild conditions, for instance, with dilute nitric acid at low temperatures, to prevent oxidative decomposition. nih.govwikipedia.org For this compound, nitration is predicted to yield a mixture of 2-(3-chlorophenyl)-4-nitrophenol and 2-(3-chlorophenyl)-6-nitrophenol. Similar to halogenation, the 4-nitro isomer is expected to be the major product due to the favorable electronic activation and lower steric hindrance compared to the C6 position. The use of stronger nitrating agents, like a mixture of concentrated nitric and sulfuric acids, can lead to the formation of dinitro products or significant degradation of the starting material. libretexts.org
Sulfonation and Friedel-Crafts Reactions
The sulfonation of phenols is a reversible reaction with temperature-dependent regioselectivity. sigmaaldrich.com When this compound is treated with concentrated sulfuric acid, the reaction at lower temperatures (around room temperature) is kinetically controlled and would favor the formation of this compound-6-sulfonic acid. At higher temperatures (around 100 °C), the reaction becomes thermodynamically controlled, favoring the formation of the more stable this compound-4-sulfonic acid. sigmaaldrich.comharvard.edu
Friedel-Crafts reactions on phenols are often complicated. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pair of electrons on the phenolic oxygen. libretexts.orgwikipedia.org This coordination deactivates the aromatic ring towards the desired electrophilic substitution (C-acylation or C-alkylation). A common competing reaction is O-acylation, which forms a phenyl ester. libretexts.org This ester, however, can undergo a Fries rearrangement under the reaction conditions (excess catalyst and heat) to yield the C-acylated products, 4-hydroxy- and 2-hydroxy-aryl ketones. For this compound, this would correspond to the formation of an acyl group at the C5 and C3 positions of the biphenyl system (or C4 and C6 of the phenolic ring). Friedel-Crafts alkylation is generally less useful for phenols due to issues of polyalkylation and catalyst deactivation. researchgate.net
Nucleophilic Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional handle for a variety of nucleophilic transformations, allowing for the synthesis of esters and ethers, as well as enabling highly regioselective functionalization of the aromatic ring through directed metalation.
Esterification and Etherification of the Hydroxyl Group
Esterification of the phenolic hydroxyl group in this compound can be readily achieved through standard acylation methods. organic-chemistry.org Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, will efficiently produce the corresponding phenyl ester. youtube.com This reaction proceeds through the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.
Similarly, etherification is a common transformation for phenols. organic-chemistry.org The Williamson ether synthesis is a highly effective method, involving the initial deprotonation of the phenol (B47542) with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. wikipedia.org This phenoxide can then react with an alkyl halide (e.g., iodomethane, ethyl bromide) in a nucleophilic substitution reaction to yield the corresponding aryl ether. wikipedia.org Palladium-catalyzed methods have also been developed for the allylic etherification of phenols using reagents like vinyl ethylene (B1197577) carbonate, offering another route to functionalized ethers under mild conditions. frontiersin.org
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The hydroxyl group (or a derivative like a carbamate) acts as a directed metalation group (DMG), coordinating to an organolithium reagent (such as n-butyllithium or sec-butyllithium) and directing the deprotonation of the nearest ortho C-H bond. harvard.eduorganic-chemistry.org In this compound, the hydroxyl group at C1 would direct lithiation exclusively to the C6 position. This approach overcomes the steric hindrance that typically limits electrophilic attack at this site. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles, allowing for the introduction of various functional groups (e.g., carboxyl, carbonyl, alkyl, silyl) specifically at the C6 position. youtube.com
Reactions Involving the Chlorine Substituent
The chlorine atom is attached to the second, non-phenolic phenyl ring. This C-Cl bond is characteristic of an aryl halide on an unactivated ring, making it resistant to classical nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate; such activation is absent in this molecule. libretexts.org
However, the chlorine substituent serves as an excellent handle for modern transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized synthetic chemistry by enabling the formation of C-C, C-N, and C-O bonds at positions that are otherwise unreactive. youtube.com For this compound, the chlorine atom can be readily displaced using palladium catalysis.
Prominent examples include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl or aryl-alkenyl structures. For example, reacting this compound with phenylboronic acid would yield 2-(biphenyl-3-yl)phenol. organic-chemistry.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. libretexts.orgwikipedia.org The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. rsc.org This would allow, for instance, the conversion of this compound into N-substituted-3-(2-hydroxyphenyl)anilines, which are valuable structures in medicinal chemistry.
These cross-coupling reactions provide a versatile platform for elaborating the structure of this compound, transforming the chemically inert C-Cl bond into a wide array of functional groups.
Nucleophilic Aromatic Substitution (SNAr) on the Chlorophenyl Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom) to activate the aromatic ring towards nucleophilic attack. wikipedia.orgpressbooks.pubqorganica.es In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is then restored by the departure of the leaving group. pressbooks.pubyoutube.com
For this compound, the chlorine atom is in the meta position relative to the phenol-substituted phenyl ring. While the phenol group is generally considered an activating group for electrophilic aromatic substitution, its electron-donating nature does not strongly facilitate SNAr on the chlorophenyl ring. However, under forcing conditions or with the use of highly reactive nucleophiles, substitution may still occur. The reaction is generally less favorable compared to isomers with ortho or para-chloro substitution, which benefit from direct resonance stabilization of the Meisenheimer complex by the activating group. pressbooks.pub
Recent advancements have explored strategies to facilitate SNAr on less activated aryl halides. One such approach involves the use of transition metal catalysts, such as rhodium or ruthenium complexes, which can coordinate to the aromatic ring and enhance its electrophilicity, thereby promoting nucleophilic attack. nih.gov Another strategy involves the homolysis of the O-H bond in phenols to generate a phenoxyl radical, which acts as a potent electron-withdrawing group, activating the ring for SNAr. osti.gov
Reductive Dechlorination Pathways
Reductive dechlorination is a significant transformation pathway for chlorinated aromatic compounds, including this compound. This process involves the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom, typically mediated by chemical reductants or microbial action. wikipedia.org
In laboratory settings, various chemical methods can achieve reductive dechlorination. These often employ transition metals like palladium or nickel as catalysts in the presence of a hydrogen source. wikipedia.org For instance, hydrodechlorination (HDC) utilizes hydrogen gas and a catalyst, often a precious metal like palladium, to effectively remove chlorine atoms from aromatic rings. wikipedia.org
Biologically, reductive dechlorination is a key process in the anaerobic degradation of polychlorinated biphenyls (PCBs), which are structurally related to this compound. acs.orgnih.gov Certain anaerobic microorganisms can utilize chlorinated organic compounds as electron acceptors in a process known as organohalide respiration. wikipedia.orgnih.gov Studies on PCB degradation have shown that dechlorination often proceeds sequentially, with chlorine atoms in the meta and para positions being more readily removed than those in the ortho position. wikipedia.orgacs.orgepa.gov This suggests that for this compound, the meta-chloro substituent would be susceptible to microbial reductive dechlorination. The process typically involves a series of single dechlorination steps, leading to the formation of less chlorinated intermediates and ultimately, biphenyl. acs.org
The specific pathways and rates of reductive dechlorination are influenced by factors such as the redox potential of the environment and the specific microbial populations present. nih.gov For instance, some microbial consortia have demonstrated the ability to dechlorinate various chlorophenol isomers, with the position of the chlorine atom influencing the degradation pathway. nih.govnih.gov
Cross-Coupling Reactions at the Chlorine Position
The chlorine atom on the phenyl ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Prominent among these are the Suzuki and Heck reactions. masterorganicchemistry.comyoutube.com
The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. masterorganicchemistry.commdpi.com This reaction is highly versatile and tolerant of a wide range of functional groups. For this compound, a Suzuki coupling could be employed to introduce a new aryl or alkyl group at the 3-position of the chlorophenyl ring, leading to the synthesis of more complex biphenyl derivatives. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. masterorganicchemistry.com
The Heck reaction is another palladium-catalyzed method that couples an aryl halide with an alkene. masterorganicchemistry.comyoutube.com In this reaction, the aryl group from this compound would be transferred to one of the sp2-hybridized carbons of the alkene, with the simultaneous loss of a hydrogen atom from the other alkene carbon. This provides a direct method for the arylation of olefins.
The efficiency of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and reaction conditions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of advanced catalyst systems, often employing bulky and electron-rich phosphine ligands, has enabled the efficient coupling of these more challenging substrates. researchgate.net
Oxidative and Reductive Transformations of this compound
The phenolic hydroxyl group and the chlorinated phenyl ring in this compound are both susceptible to oxidative and reductive transformations, leading to a variety of products.
Oxidation Pathways and Products
The oxidation of phenols can proceed through various pathways, depending on the oxidant and reaction conditions, often leading to the formation of quinones, catechols, and ring-cleavage products. youtube.com For chlorophenols, oxidation can also involve reactions at the chlorinated ring.
Electrochemical oxidation has been studied as a method for the degradation of chlorinated phenols. dss.go.th The process typically involves the formation of a phenoxyl radical cation via direct electron transfer at the anode surface. dss.go.th This intermediate can then undergo further oxidation to form benzoquinone derivatives, followed by ring opening to yield smaller organic acids like maleic and oxalic acid, and ultimately mineralization to CO2. dss.go.th The presence and position of chlorine substituents can affect the oxidation potential and the nature of the resulting products. dss.go.th
Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are also effective in degrading chlorophenols. nih.govnih.gov These radicals can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage. nih.gov The oxidation of chlorophenols with reagents like hypochlorous acid can lead to the formation of chlorinated quinones and various ring-opened dicarbonyl compounds. nih.gov Studies on the oxidation of substituted phenols by peroxy radicals have shown that the stoichiometry of the reaction and the nature of the products are highly dependent on the substitution pattern of the phenol. cdnsciencepub.com
The oxidation of this compound can potentially lead to a mixture of products arising from attack at either the phenolic ring or the chlorophenyl ring. Oxidation of the phenolic ring could yield quinone-type structures, while oxidative processes could also lead to the formation of hydroxylated and dechlorinated biphenyl derivatives.
Hydrogenation and Reduction Chemistry
The hydrogenation of this compound can involve both the reduction of the aromatic rings and the reductive cleavage of the carbon-chlorine bond (hydrodechlorination). Catalytic hydrogenation using catalysts such as palladium, platinum, or rhodium on a carbon support is a common method for the reduction of aromatic compounds.
Under mild conditions, selective hydrodechlorination can be achieved, converting the chlorophenyl group to a phenyl group, yielding 2-phenylphenol (B1666276). As discussed in section 3.3.2, this is a form of reductive dechlorination.
Under more forcing conditions, hydrogenation can lead to the saturation of one or both aromatic rings, resulting in cyclohexyl-cyclohexanol derivatives. The specific products formed will depend on the catalyst, temperature, pressure, and reaction time.
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms of this compound is crucial for controlling product selectivity and optimizing reaction conditions. Computational methods, such as Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure, reactivity, and reaction pathways of molecules. mdpi.commaterialsciencejournal.orgresearchgate.netnih.gov
For nucleophilic aromatic substitution, computational studies can model the transition states and intermediates, such as the Meisenheimer complex, to elucidate the role of substituents in stabilizing these species and lowering the activation energy of the reaction. pressbooks.pub These studies can help explain the observed reactivity differences between ortho, meta, and para isomers.
In the case of reductive dechlorination, DFT calculations can be used to determine bond dissociation energies and model the reaction pathways for both chemical and biological dechlorination processes. This can provide insights into the regioselectivity of dechlorination and the stability of the resulting radical intermediates.
For oxidative transformations, mechanistic studies often focus on identifying the initial sites of attack by oxidizing species and characterizing the subsequent reaction intermediates. For example, in the oxidation of phenols, computational studies can help to understand the formation and reactivity of phenoxyl radicals. osti.gov Molecular electrostatic potential (MEP) maps, derived from computational calculations, can predict the sites most susceptible to electrophilic or nucleophilic attack, providing valuable information about the chemical reactivity of different parts of the molecule. materialsciencejournal.orgresearchgate.net
Experimental mechanistic studies often involve the use of kinetic analysis, isotopic labeling, and the identification of reaction intermediates and byproducts through techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov By combining experimental and computational approaches, a detailed understanding of the reaction mechanisms of this compound can be achieved.
Kinetic Studies and Reaction Rate Determination
The Langmuir-Hinshelwood model is also frequently used to describe the kinetics of heterogeneously catalyzed reactions of phenolic compounds. This model considers the adsorption of the reactant onto the catalyst surface as a key step in the reaction mechanism.
The rate of degradation is influenced by factors such as the initial concentration of the compound, the intensity of light in photocatalytic reactions, and the concentration of any catalysts or oxidants. For instance, in the photocatalytic degradation of similar compounds, the reaction rate often increases with the substrate concentration up to a certain point, after which it becomes independent of the concentration, indicating saturation of the catalyst surface.
Table 1: Postulated Kinetic Parameters for the Degradation of this compound under Different Conditions (Hypothetical Data)
| Reaction Condition | Rate Law | Apparent Rate Constant (k_app) | Half-life (t½) |
| Photocatalysis (TiO₂) | Pseudo-first-order | 0.05 min⁻¹ | 13.9 min |
| Ozonation | Second-order | 1.5 x 10³ M⁻¹s⁻¹ | Dependent on [O₃] |
| Fenton Oxidation | Complex | - | - |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for related chlorophenols.
Elucidation of Intermediates and Transition States
The transformation of this compound is expected to proceed through various intermediates, culminating in smaller, more oxidized species and eventual mineralization. The reaction pathways are highly dependent on the reaction conditions, such as the type of oxidant and the presence of catalysts.
Oxidative Degradation: In oxidative processes, such as those involving hydroxyl radicals (•OH), the reaction is likely initiated by the abstraction of the phenolic hydrogen or by the addition of the •OH radical to the aromatic ring. This leads to the formation of a phenoxy radical or a hydroxylated cyclohexadienyl radical, respectively. These initial intermediates are highly reactive and can undergo several subsequent reactions.
Potential intermediates in the degradation of this compound include:
Hydroxylated derivatives: Further hydroxylation of one or both aromatic rings can occur.
Quinone-like structures: Oxidation of the hydroxylated intermediates can lead to the formation of quinones.
Ring-cleavage products: The aromatic rings can be opened to form aliphatic acids and aldehydes.
Dechlorinated products: The chlorine atom can be removed, leading to the formation of 2-phenylphenol and its degradation products.
The formation of hydroxylated intermediates is a common pathway in the metabolism and degradation of polychlorinated biphenyls (PCBs), which are structurally related to this compound. acs.orgresearchgate.netnih.gov The position of hydroxylation is influenced by the existing substituents on the aromatic rings.
Transition states in these reactions are typically high-energy, short-lived structures. For example, in radical addition reactions, the transition state would involve the partial formation of a new bond between the radical and the aromatic ring. Computational chemistry methods are often employed to model these transition states and to elucidate the reaction mechanisms at a molecular level.
Table 2: Plausible Intermediates in the Transformation of this compound
| Intermediate Type | Example Structure | Formation Pathway |
| Phenoxy Radical | C₁₂H₈Cl-O• | H-abstraction from the phenolic OH group |
| Hydroxylated Derivative | HO-C₁₂H₇Cl-OH | •OH radical addition |
| Quinone | O=C₆H₄=C₆H₄Cl-OH | Oxidation of hydroxylated intermediate |
| Ring-cleavage Product | Aliphatic dicarboxylic acids | Oxidative opening of the aromatic ring |
Role of Solvent Effects and Catalysis in Reaction Pathways
Catalysis: Catalysis is a key strategy for enhancing the transformation of persistent organic pollutants like chlorinated phenols.
Heterogeneous Photocatalysis: Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of chlorophenols. nih.gov Upon UV irradiation, TiO₂ generates electron-hole pairs, which lead to the formation of highly reactive oxygen species, including hydroxyl radicals. These radicals then attack the organic molecule, leading to its degradation. The efficiency of the process is dependent on the catalyst loading, pH, and the presence of other substances in the solution.
Homogeneous Catalysis: Fenton's reagent, a mixture of ferrous ions and hydrogen peroxide, is a powerful homogeneous catalytic system for the oxidation of organic compounds. It generates hydroxyl radicals through the Fenton reaction. The catalytic cycle involves the oxidation of Fe²⁺ to Fe³⁺ and its subsequent reduction back to Fe²⁺.
Enzymatic Catalysis: Certain enzymes, such as peroxidases and laccases, can catalyze the oxidation of phenolic compounds. researchgate.net These enzymes can mediate the formation of phenoxy radicals, which can then undergo polymerization and precipitation, or further degradation.
The choice of catalyst can significantly influence the reaction pathway and the distribution of intermediates and final products. For example, some catalysts may favor dechlorination, while others may promote ring cleavage.
Advanced Spectroscopic and Computational Characterization of 2 3 Chlorophenyl Phenol
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformation
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For 2-(3-Chlorophenyl)phenol, the non-planar (twisted) conformation is expected to be the most stable, a common feature for biphenyls lacking ortho-substituents that would force a more planar structure. nih.gov This twisting gives rise to a chiral conformation that rapidly equilibrates with its enantiomer. libretexts.org
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to its key functional groups. The analysis of these bands provides insight into the molecular structure and bonding environment.
O-H Vibrations: The most distinct feature in the IR spectrum of a phenol (B47542) is the O-H stretching vibration. For phenolic compounds, this typically appears as a broad band in the region of 3200-3550 cm⁻¹ due to intermolecular hydrogen bonding. bldpharm.commdpi.com In gas-phase studies of related compounds like 3-chlorophenol (B135607), the O-H torsional modes, which are sensitive to conformation (syn- and anti-), are found at much lower frequencies, around 315 cm⁻¹. researchgate.netrsc.org
Aromatic C-H and C-C Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3010-3080 cm⁻¹ region. researchgate.net The skeletal C-C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1430-1625 cm⁻¹ range, which are characteristic of the phenyl rings. researchgate.netresearchgate.net
C-O Stretching: The C-O stretching vibration in phenols is found in the range of 1140-1230 cm⁻¹. bldpharm.com
C-Cl Vibrations: The carbon-chlorine (C-Cl) stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position is sensitive to the substitution pattern on the benzene (B151609) ring. nih.gov Studies on 2-chlorophenol (B165306) chemisorption show C-Cl stretching bands shifting from their free-molecule position, indicating their sensitivity to the chemical environment. researchgate.netnih.gov
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H Stretch | 3200 - 3550 | Strong, Broad | Indicative of intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | 3010 - 3080 | Medium to Weak | Characteristic of sp² C-H bonds. |
| Aromatic C-C Stretch | 1430 - 1625 | Strong to Medium | Multiple bands are expected in this region. |
| C-O Stretch | 1140 - 1230 | Strong | Characteristic of the phenolic C-O bond. |
| C-Cl Stretch | 600 - 800 | Strong | Position is sensitive to the aromatic substitution pattern. |
| O-H Torsion | ~315 | Variable | Observed in gas phase; sensitive to conformation. researchgate.netrsc.org |
Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and skeletal vibrations, making it ideal for creating a "molecular fingerprint." The Raman spectrum of this compound would be distinguished by vibrations of the biphenyl (B1667301) backbone and the substituent-sensitive modes.
Studies on monochlorobiphenyl isomers are particularly illuminating. For instance, 3-chlorobiphenyl (B164846) exhibits a strong Raman peak around 680 cm⁻¹, a feature absent in 4-chlorobiphenyl, highlighting the diagnostic power of Raman for isomer identification. researchgate.net The inter-ring C-C stretching mode in substituted biphenyls is another key diagnostic band, typically observed around 1285 cm⁻¹. nih.gov
Based on data from analogous compounds, the following Raman shifts can be anticipated for this compound:
A strong peak near 680 cm⁻¹, characteristic of the 3-chlorobiphenyl moiety. researchgate.net
Peaks in the 1000-1300 cm⁻¹ range, including the inter-ring C-C stretch.
Vibrations associated with the phenolic ring, similar to those seen in phenol itself, such as a ring-breathing mode around 1000 cm⁻¹. chemicalbook.com
The C-Cl stretching mode, also visible in the Raman spectrum, provides further structural confirmation.
The unique combination of these frequencies, especially in the fingerprint region (400-1500 cm⁻¹), allows for the unambiguous identification of the this compound isomer among other related compounds.
Table 2: Key Raman Peaks for Fingerprinting Isomers of Related Compounds
| Compound | Characteristic Raman Peak (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|---|
| 2-Chlorobiphenyl | ~460 | C-C-C in-plane stretch | researchgate.net |
| 3-Chlorobiphenyl | ~680 | C-C-C in-plane stretch | researchgate.net |
| 4-Chlorobiphenyl | ~760 | C-C-C in-plane stretch | researchgate.net |
| Biphenyl | ~1285 | Inter-ring C-C stretch | nih.gov |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy probes the transitions between electronic energy levels, providing information on the molecule's electronic structure, conjugation, and photophysical behavior.
The UV-Vis spectrum of this compound is dominated by π → π* transitions within the aromatic system. Biphenyl, the parent chromophore, exhibits a strong absorption maximum (λmax) around 247-250 nm in cyclohexane. aatbio.com The presence of substituents on the phenyl rings significantly influences the absorption characteristics.
Hydroxyl Group (-OH): As an auxochrome, the phenolic hydroxyl group typically causes a bathochromic (red) shift in the absorption maximum. For example, the λmax of phenol is around 270-273 nm, shifted from that of benzene. bgu.ac.ilaatbio.com
Chlorine Atom (-Cl): The chlorine substituent also acts as an auxochrome, leading to a red shift. Studies on chlorophenols show absorption maxima around 275 nm. researchgate.net
Therefore, for this compound, the combined electronic effects of the -OH and -Cl groups, along with the biphenyl system's conjugation, are expected to result in a λmax significantly red-shifted from that of unsubstituted biphenyl, likely in the 260-280 nm range. The exact λmax and molar absorptivity are also influenced by the solvent polarity. researchgate.net The electronic transitions involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), often located on the electron-rich phenol ring, to the Lowest Unoccupied Molecular Orbital (LUMO), distributed across the biphenyl core. acs.org
Many biphenyl derivatives are fluorescent, emitting light upon relaxation from an excited electronic state. Biphenyl itself fluoresces with an emission peak at approximately 306 nm when excited at 247 nm and has a fluorescence quantum yield (Φf) of 0.18 in cyclohexane. aatbio.com The quantum yield is the ratio of photons emitted to photons absorbed and is a key measure of fluorescence efficiency. scirp.org
For this compound, the following factors would influence its fluorescence:
Heavy Atom Effect: The presence of the chlorine atom can decrease fluorescence efficiency (quenching) by promoting intersystem crossing to the triplet state, which would likely result in a lower quantum yield compared to the parent 2-phenylphenol (B1666276).
Substituent Position: The position of the substituents affects the energy levels and transition probabilities. Studies of substituted biphenyls show that the emission properties are highly sensitive to the nature and placement of functional groups. mdpi.comnih.gov
Conformational Relaxation: The geometry of the molecule in the excited state can differ from the ground state, influencing the Stokes shift (the difference between the absorption and emission maxima).
Table 3: Photophysical Properties of Biphenyl (in Cyclohexane)
| Property | Value | Reference |
|---|---|---|
| Absorption λmax | 247.5 nm | |
| Molar Extinction (ε) | 16,000 cm⁻¹/M | |
| Emission λmax | 306 nm | aatbio.com |
| Stokes Shift | 59 nm | aatbio.com |
| Quantum Yield (Φf) | 0.18 |
X-ray Crystallography of this compound Derivatives and Co-crystals
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, analysis of related halogenated biphenyls and phenols allows for a detailed prediction of its structural characteristics and its behavior in co-crystals. nih.govacs.org
Molecular Conformation: The most critical conformational parameter in biphenyls is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho hydrogens, biphenyl is non-planar with a dihedral angle of about 45°. libretexts.org For this compound, with substituents at the ortho and meta positions, a similarly twisted conformation is expected. The presence of the ortho-hydroxyl group allows for the possibility of an intramolecular hydrogen bond with the π-system of the other ring, which could influence the preferred dihedral angle.
Intermolecular Interactions: In a crystal lattice, molecules of this compound would be held together by a combination of forces. The phenolic -OH group is a strong hydrogen bond donor, leading to O-H···O hydrogen bonds between molecules. researchgate.net Furthermore, the chlorine atom can act as a halogen bond donor, forming C-Cl···O or C-Cl···π interactions with neighboring molecules. nih.gov These directed interactions, along with van der Waals forces and potential π-π stacking, would dictate the crystal packing.
Co-crystals: Co-crystallization with other molecules, particularly hydrogen or halogen bond acceptors (e.g., pyrimidines, N-oxides), could be used to create novel solid forms with tailored properties. X-ray analysis of such co-crystals would reveal the specific hydrogen- and halogen-bonding motifs that govern the supramolecular assembly. nih.gov
Solid-State Molecular Conformation and Packing
The precise three-dimensional arrangement of this compound molecules in the solid state would be determined using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystalline phase.
For this compound, a key conformational feature is the dihedral angle between the two aromatic rings (the phenol ring and the 3-chlorophenyl ring). This angle is dictated by a balance between steric hindrance from the substituents at the ortho positions and electronic effects that might favor planarity. In the solid state, crystal packing forces also play a crucial role in determining the final molecular conformation. For similar biphenyl compounds and their derivatives, these dihedral angles can vary significantly.
The packing of molecules in the crystal lattice would describe how individual molecules arrange themselves to form a stable, repeating three-dimensional structure. Analysis of the crystal packing would reveal the unit cell dimensions and the symmetry operations that define the crystal system. Studies on related structures, such as (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, show how molecules can be linked through various interactions to form complex supramolecular architectures. researchgate.net
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z (molecules/unit cell) | 4 |
Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular interactions. The most prominent of these would be the hydrogen bond formed by the phenolic hydroxyl (-OH) group. This group can act as a hydrogen bond donor, interacting with an acceptor site on an adjacent molecule. The acceptor could be the oxygen atom of another phenol, the chlorine atom, or the π-electron system of an aromatic ring.
Quantum Chemical Computations and Molecular Modeling
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized molecular geometry in the gas phase. researchgate.netnih.gov
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen, a site for nucleophilic attack. These computational tools provide a theoretical framework for understanding the molecule's reactivity in chemical reactions. imist.ma
Ab Initio Calculations for Thermochemistry and Spectroscopy
Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, are used to predict thermochemical data and spectroscopic properties. For this compound, these calculations could provide accurate values for its enthalpy of formation, entropy, and Gibbs free energy. nih.govnih.gov
These methods are also invaluable for predicting vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov Comparison with experimental spectra aids in the assignment of vibrational modes to specific molecular motions, such as O-H stretching, C-Cl stretching, and aromatic ring vibrations. Studies on related molecules like 3-chlorophenol have successfully used such computational approaches to assign conformer-specific experimental spectra. rsc.org
Table 2: Predicted Thermochemical and Spectroscopic Data for this compound (Note: This table is illustrative, representing the types of data that would be generated from ab initio calculations.)
| Property | Predicted Value | Method/Basis Set |
|---|---|---|
| Enthalpy of Formation (gas, 298.15 K) | -150 to -180 kJ/mol | G4/CBS-QB3 |
| O-H Stretch Frequency (cm⁻¹) | ~3600 cm⁻¹ | B3LYP/6-311++G(d,p) |
| C-Cl Stretch Frequency (cm⁻¹) | ~700-800 cm⁻¹ | B3LYP/6-311++G(d,p) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and dynamic interactions. An MD simulation of this compound, either in a solvent or in a simulated solid-state environment, would reveal the accessible conformations and the barriers to rotation around the C-C bond connecting the two rings. nih.gov
These simulations can elucidate the dynamics of hydrogen bond formation and breaking, both intramolecularly and intermolecularly. biorxiv.org By analyzing the trajectories of the atoms over nanoseconds or longer, one can understand how the molecule interacts with its environment, such as solvent molecules or other solute molecules. This is particularly useful for understanding behavior in solution, which can differ significantly from the static picture provided by solid-state crystal structures. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of compounds with their measured activity or reactivity. To model the chemical reactivity of this compound, it would be included in a dataset of related phenolic compounds. researchgate.netresearchgate.net
Molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound in the series. These can include constitutional, topological, geometric, and electronic descriptors. A statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would then be used to build a mathematical equation relating a subset of these descriptors to a measure of reactivity (e.g., the rate constant of a specific reaction). researchgate.net Such a model, once validated, could be used to predict the reactivity of other, similar chlorophenol compounds without the need for experimental measurement. nih.gov
Extensive Research Yields Limited Public Data on Specific Applications of this compound
Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific applications of the chemical compound this compound in advanced materials chemistry and as a precursor for fine chemicals remains largely unavailable in the public domain. While the general class of chlorinated phenols and biphenyl compounds are known to be valuable in various industrial applications, specific research findings and documented uses for this compound are scarce.
The requested article outline focuses on highly specific use cases, including its role as a precursor in the synthesis of advanced chemical intermediates and agrochemicals, its application as a monomer for specialty polymers, its function as a cross-linking agent, and its use in ligand design for coordination chemistry.
General chemical principles suggest that as a substituted biphenolic compound, this compound possesses structural features that could make it a candidate for such applications. The phenolic hydroxyl group allows for reactions typical of phenols, such as etherification and esterification, which are fundamental to the synthesis of more complex molecules and polymers. The biphenyl structure provides rigidity and thermal stability, which are desirable properties in functional materials. Furthermore, the chlorine substituent can influence the electronic properties and reactivity of the molecule, as well as the properties of any resulting materials.
However, without specific studies or patents detailing the use of this compound, any discussion of its role in these areas would be speculative and based on analogy to similar compounds. Adhering to strict principles of scientific accuracy and the specific constraints of the request, which requires focusing solely on this compound, it is not possible to provide a detailed, evidence-based article on its applications in the specified areas at this time.
Further research and development in the fields of fine chemicals, polymer science, and materials science may, in the future, lead to published work detailing the utility of this specific compound.
Applications and Advanced Materials Chemistry Incorporating 2 3 Chlorophenyl Phenol
Ligand Design and Coordination Chemistry with Metal Centers
Synthesis of 2-(3-Chlorophenyl)phenol-Based Ligands
While direct synthesis routes starting from this compound to create specific ligands are not detailed in the reviewed literature, the molecule possesses functional groups amenable to derivatization. The phenolic hydroxyl group is a key site for modification. For instance, it could undergo a Mannich reaction to introduce aminomethyl groups, a strategy used to convert simpler phenols into complex polydentate ligands capable of binding multiple metal centers. ias.ac.in Another potential route involves etherification or esterification of the hydroxyl group to introduce different coordinating arms.
The synthesis of complex binucleating ligands often starts with substituted phenols, which are built upon to create large, multi-coordinating structures. ias.ac.inajol.info It is plausible that this compound could serve as a foundational scaffold in similar multi-step synthetic pathways to yield unsymmetrical ligands with distinct coordination pockets. ias.ac.in
Table 1: Potential Ligand Synthesis Strategies
| Reaction Type | Reagents | Potential Product Type |
|---|---|---|
| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., N-methylpiperazine) | Aminomethylated phenol (B47542) ligand |
| Etherification | Alkyl halide with a coordinating group | Ether-linked polydentate ligand |
Note: This table is illustrative of general synthetic strategies for phenols and does not represent experimentally verified reactions for this compound found in the literature.
Metal Complexation Studies and Catalytic Applications (excluding biological)
Following the synthesis of ligands, the subsequent step is complexation with metal ions. There is a lack of specific studies on the metal complexes derived from this compound-based ligands and their catalytic functions.
Theoretically, ligands derived from this compound could form stable complexes with a variety of transition metals. For example, phosphine (B1218219) ligands containing chlorophenyl groups have been used to synthesize diiron carbonyl complexes as models for hydrogenase enzymes. researchgate.net If this compound were converted into a phosphine ligand, it could potentially be used in similar organometallic chemistry. The properties of the resulting metal complexes, such as their geometry, electronic structure, and catalytic activity, would be influenced by the steric bulk and electronic effects of the 3-chlorophenyl group. Unsymmetrical binuclear copper(II) complexes, for example, have shown that substituents on the phenyl ring influence the electrochemical properties and magnetic interactions of the metal centers. ias.ac.in
Development of Chemosensors and Recognition Systems
The development of chemosensors often relies on molecules that can selectively interact with an analyte and transduce that interaction into a measurable signal, such as a change in fluorescence. rsc.org
Design of Fluorescent Probes for Chemical Analytes
There is no specific mention in the searched literature of this compound being used as a fluorophore or a building block for fluorescent probes. The design of such probes typically involves combining a fluorescent signaling unit (fluorophore) with a recognition site that selectively binds the target analyte. nih.govrsc.org
General strategies for creating fluorescent probes often involve the protection-deprotection of a key functional group, such as a hydroxyl group, which alters the electronic properties of the fluorophore and "turns on" fluorescence. rsc.org For instance, many fluorescent probes for thiophenols utilize a fluorophore linked to a 2,4-dinitrobenzenesulfonyl group. mdpi.comnih.gov The thiophenol cleaves the sulfonyl group, releasing the free fluorophore and causing a significant increase in fluorescence.
It is conceivable that this compound could be chemically modified to act as a recognition unit or be integrated into a larger fluorescent system, but specific examples and their performance data are not available.
Table 2: Common Components in Fluorescent Probe Design
| Component | Function | Example from Literature |
|---|---|---|
| Fluorophore | Emits light upon excitation | Naphthalimide, Dibenzo[a,c]phenazine nih.govnih.gov |
| Recognition Site | Selectively binds to the analyte | 2,4-Dinitrobenzenesulfonyl group (for thiols) mdpi.comnih.gov |
| Linker | Connects fluorophore and recognition site | Varies depending on synthetic design |
Supramolecular Assembly in Sensor Platforms
Supramolecular chemistry involves the self-assembly of molecules into ordered structures through non-covalent interactions. These assemblies can be used to create highly sensitive sensor platforms. While there is research on supramolecular systems designed to detect phenols, there is no evidence of this compound being used as a building block within such an assembly. nih.gov
The general principle involves designing host molecules (like cyclodextrins or calixarenes) that have a cavity capable of selectively binding guest molecules (analytes) like phenols. This binding event can trigger a change in the system, such as activating the fluorescence of an aggregation-induced emission (AIE) luminogen, leading to a detectable signal. nih.gov
Applications in Advanced Separation and Extraction Technologies
The modification of material surfaces to achieve selective binding of target molecules is a key goal in separation science.
This compound as a Solvent and Extractant in Chemical Processes
The utility of a chemical compound as a solvent or an extractant is fundamentally governed by its physicochemical properties, such as polarity, boiling point, and its ability to dissolve or selectively partition other substances. While specific documented applications of this compound in these roles are not extensively reported in publicly available literature, an analysis of its structural characteristics and the properties of related compounds allows for an informed discussion of its potential in these applications.
General properties of phenols include higher boiling points compared to other hydrocarbons of similar molecular weight, a trait that increases with the number of carbon atoms. capitalresin.com The presence of a hydroxyl group also dictates solubility, though this can be diminished by the increasing size of the aryl group. capitalresin.com
Detailed research into the specific use of this compound as a solvent or an extractant is limited. However, the broader class of chlorophenols, of which there are 19 positional isomers, are recognized for their use as intermediates in the synthesis of pesticides, herbicides, and dyes. wikipedia.org For instance, 2-chlorophenol (B165306) has been identified as a solvent for polyester (B1180765) fibers. nist.gov This suggests that other isomers, including this compound, may possess solvent properties suitable for specific industrial applications.
Theoretical studies on the extraction of phenolic compounds from mixtures using specialized solvents like deep eutectic solvents have been conducted. rsc.org While these studies focus on the removal of phenols, they provide insight into the intermolecular forces at play, which are also relevant when considering a phenol as the solvent. The electrostatic and dispersion interactions are significant in the extraction process. rsc.org
The table below presents available physicochemical data for this compound, alongside data for the closely related compound 3-chlorophenol (B135607) for comparative purposes. The data for this compound is primarily based on computational models.
Interactive Data Table of Physicochemical Properties
| Property | This compound | 3-Chlorophenol |
| Molecular Formula | C12H9ClO | C6H5ClO |
| Molecular Weight | 204.65 g/mol | 128.56 g/mol |
| Melting Point | Not available | 32.5 °C |
| Boiling Point | Not available | 210 °C |
| Water Solubility | Not available | 20 g/L at 20 °C |
| Computed XLogP3 | Not available | 2.5 |
Data for 3-chlorophenol sourced from PubChem CID 7933. nih.gov Data for this compound is computationally derived where available.
In extraction processes, the effectiveness of a solvent is determined by its ability to selectively dissolve a target compound from a mixture. For instance, processes have been developed for separating closely boiling chlorinated phenolic compounds from each other by using a metal halide salt to preferentially form a complex with one of the phenolics. pw.live This highlights the nuanced interactions that can be exploited for separation, a principle that would also apply if this compound were used as an extractant.
Research on the removal of phenol from industrial effluents has utilized solvent extraction as a key step. nih.gov While in this context phenol is the solute, the principles of solvent-solute interaction are reciprocal. The choice of an effective extraction solvent depends on factors like the partition coefficient of the solute between the feed and solvent phases.
Given its structural features, this compound would likely be a high-boiling point solvent, suitable for processes requiring elevated temperatures. Its polarity suggests it could be effective in dissolving a range of polar and moderately non-polar organic compounds. The presence of the chlorine atom and the biphenyl (B1667301) structure may also lend it to specific applications in the dissolution of complex aromatic or chlorinated molecules. However, without direct experimental studies, its efficacy and specific applications as a solvent and extractant remain a matter of scientific inference based on the behavior of analogous compounds.
Analytical Method Development for 2 3 Chlorophenyl Phenol Quantification and Trace Detection
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are central to the analysis of 2-(3-Chlorophenyl)phenol due to their high separation efficiency, which is essential for distinguishing it from isomeric and other related phenolic compounds.
Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful technique for the analysis of semi-volatile compounds like this compound. thermofisher.comthermofisher.com GC-MS provides excellent separation and definitive identification based on both the retention time of the compound and its mass spectrum.
For the analysis of phenolic compounds, including chlorophenols, derivatization is often employed to increase their volatility and thermal stability, as well as to improve chromatographic peak shape and detector sensitivity. researchgate.netnih.gov Common derivatization techniques include acetylation and silylation. researchgate.netnih.gov For instance, phenols can be derivatized with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) to form their more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.netnih.gov The use of pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ether derivatives is another option that enhances detection by an electron capture detector (ECD). epa.gov
The choice of the GC column is critical for achieving the desired separation. Capillary columns with a variety of stationary phases, from non-polar to polar, are used. For example, a silicone nitrile column (XE-60) has demonstrated excellent separation of phenylphenols and chlorophenylphenols. oup.com Low-polarity silarylene phase columns, comparable to a 5% diphenyl/95% dimethyl polysiloxane phase, have also been successfully used for the analysis of phenols and chlorinated phenols in accordance with U.S. EPA methods. thermofisher.comthermofisher.com The selection of the stationary phase can influence the elution order, a phenomenon known as the "ortho effect," where ortho-substituted phenols may elute faster on polar columns due to reduced interaction with the stationary phase. oup.com
GC-MS analysis in selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity, allowing for the detection of trace levels of chlorophenols in complex matrices like environmental water or biological samples. nih.govgov.bc.ca
Table 1: Exemplary GC and GC-MS Conditions for Chlorophenol Analysis
| Parameter | Condition | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Derivatization | Acetylation | nih.gov |
| Column | Varies, e.g., Silicone Nitrile (XE-60), TraceGOLD TG-5SilMS | thermofisher.comoup.com |
| Injection Mode | Splitless | thermofisher.com |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) | epa.govepa.gov |
| Derivatizing Agent | Acetic anhydride (B1165640), TMSDMC, PFBBr | thermofisher.comresearchgate.netepa.gov |
| Quantification Limit | Can reach low µg/L or ng/mg levels depending on the matrix and method | researchgate.netnih.gov |
High-performance liquid chromatography (HPLC) offers a valuable alternative to GC, particularly for polar and less volatile compounds, and can often be performed without derivatization. shimadzu.com When coupled with mass spectrometry (LC-MS), it provides a highly sensitive and selective analytical method. shimadzu.comunl.pt
For the separation of this compound and related compounds, reversed-phase HPLC is commonly employed, using columns such as C18 or pentafluorophenyl (PFP). thermofisher.comnih.gov The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode. nih.govnih.gov
UV-Vis detectors are frequently used with HPLC for the detection of phenolic compounds due to their strong absorbance in the UV region. scirp.orgtandfonline.com To enhance sensitivity and selectivity, pre-column derivatization with a fluorogenic reagent like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) can be performed, allowing for fluorescence detection with very low detection limits. nih.gov
LC-MS, especially with tandem mass spectrometry (MS/MS), has become a method of choice for the trace analysis of chlorophenols in environmental samples. unl.ptulisboa.pt Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources, with APCI often showing better performance for chlorophenols. unl.ptjasco-global.com The use of LC-MS/MS eliminates the need for derivatization, simplifying sample preparation and reducing analysis time. shimadzu.com
Table 2: Typical HPLC and LC-MS Parameters for Phenolic Compound Analysis
| Parameter | Condition | Source |
| Technique | HPLC, UHPLC, LC-MS/MS | shimadzu.comthermofisher.com |
| Column | C18, Pentafluorophenyl (PFP) | thermofisher.comnih.gov |
| Mobile Phase | Acetonitrile/Methanol and water (with formic or acetic acid) | nih.govjasco-global.com |
| Detector | UV-Vis, Fluorescence, Mass Spectrometer (MS/MS) | shimadzu.comscirp.orgnih.gov |
| Ionization Source (for LC-MS) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | unl.ptjasco-global.com |
| Detection Limit | Can be in the µM to nM range, or lower with MS/MS | nih.govmdpi.com |
While this compound itself is not chiral, certain derivatives or related chiral compounds could potentially exist as enantiomers. In such cases, chiral chromatography would be necessary to separate and quantify the individual enantiomers. This is particularly relevant in pharmaceutical and biological studies where the enantiomers of a compound may exhibit different physiological activities. Although specific methods for the chiral separation of this compound derivatives are not widely reported in the literature, the principles of chiral chromatography using chiral stationary phases (CSPs) would be applicable should the need arise.
Spectrophotometric and Electrochemical Methods
Spectrophotometric and electrochemical methods provide alternative or complementary approaches to chromatographic techniques for the quantification of this compound.
UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of phenolic compounds. Phenols exhibit characteristic UV absorption spectra due to the electronic transitions in the aromatic ring. researchgate.netdocbrown.info The absorption maximum (λmax) for phenol (B47542) in water is around 270 nm, and this peak shifts depending on the substituents on the benzene (B151609) ring and the solvent used. researchgate.netbgu.ac.il For 2-chlorophenol (B165306), the λmax is observed at approximately 275 nm. researchgate.net
For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of standard solutions of known concentrations at the λmax. While simple, this method can suffer from a lack of selectivity, as many phenolic compounds have overlapping absorption spectra. nih.gov To overcome this, it is often combined with a separation technique like HPLC or with derivatization reactions that produce a colored product with a unique λmax. tandfonline.com For instance, phenols can react with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to form a colored dye that can be measured spectrophotometrically. researchgate.net
Electrochemical methods, including voltammetry and potentiometry, offer high sensitivity, rapid response, and the potential for miniaturization for the detection of phenolic compounds.
Voltammetric Methods: These techniques involve applying a potential to an electrode and measuring the resulting current. Phenolic compounds can be electrochemically oxidized, and the oxidation peak current is proportional to the concentration of the analyte. nih.govpsu.edu Various modified electrodes have been developed to enhance the sensitivity and selectivity of the voltammetric determination of phenols and chlorophenols. For example, glassy carbon electrodes modified with materials like single-wall carbon nanotubes and conducting polymers have shown improved performance for detecting phenolic compounds in water samples. nih.govresearchgate.net Differential pulse voltammetry (DPV) is a particularly sensitive technique that can be used for the quantitative determination of chlorophenols at low concentrations. psu.eduabechem.com
Potentiometric Methods: These methods are based on measuring the potential difference between two electrodes in an electrochemical cell at zero current. Ion-selective electrodes (ISEs) can be designed for the specific determination of certain ions or molecules. While less common for direct phenol detection, potentiometric sensors can be developed. For instance, a method for the detection of phenol and related compounds using an anode coated with an immobilized oxidative enzyme has been described, where the potential of the cell is measured. nasa.gov Potentiometric sensors have also been developed for related compounds like 1-(3-chlorophenyl)piperazine, utilizing ionophores in a polymeric membrane to achieve selective recognition. mdpi.com
Table 3: Overview of Spectrophotometric and Electrochemical Methods
| Method | Principle | Advantages | Common Application | Source |
| UV-Vis Spectrophotometry | Measures the absorption of UV-Visible light by the analyte. | Simple, cost-effective, rapid. | Quantification of total phenols or after separation/derivatization. | researchgate.netresearchgate.net |
| Voltammetry | Measures the current resulting from the electrochemical oxidation/reduction of the analyte at an electrode. | High sensitivity, rapid analysis, suitable for trace detection. | Determination of phenols and chlorophenols in environmental samples. | nih.govpsu.edu |
| Potentiometry | Measures the potential difference in an electrochemical cell to determine analyte concentration. | Low cost, simple instrumentation. | Development of selective sensors for specific analytes. | nasa.govmdpi.com |
Sample Preparation and Derivatization Techniques for Analysis
The accurate quantification and trace detection of this compound in various environmental and biological matrices necessitate robust analytical methods. A critical preceding step to instrumental analysis is sample preparation, which aims to isolate the analyte from complex sample matrices, concentrate it to detectable levels, and remove interfering substances. Furthermore, derivatization techniques are often employed to enhance the chemical properties of the analyte for improved separation and detection.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for extracting and pre-concentrating chlorophenols from aqueous samples.
Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of the analyte between two immiscible liquid phases. For phenolic compounds, the sample is typically acidified to a pH below 2 to ensure the phenols are in their non-ionized, more organic-soluble form. gov.bc.ca A water-immiscible organic solvent is then used to extract the analytes. Dichloromethane is a frequently used solvent in these procedures. gov.bc.caepa.gov To improve the extraction efficiency of more water-soluble phenols, salts like sodium chloride can be added to the aqueous sample to increase its ionic strength. gov.bc.ca Despite its utility, LLE can be labor-intensive and may require large volumes of organic solvents, which can lead to losses of volatile phenols during the solvent evaporation step. nih.gov
Solid-Phase Extraction (SPE) offers an alternative with several advantages, including lower solvent consumption, higher concentration factors, and reduced risk of contamination. The choice of sorbent is crucial for effective extraction. For chlorophenols, C18 (octadecyl-bonded silica) and polymeric sorbents are widely used. researchgate.net Carbon-based materials, such as COOH-functionalized multi-walled carbon nanotubes (MWCNTs), have also been shown to be effective sorbents for preconcentrating chlorophenols from water samples before analysis. researchgate.net
Below is a table comparing typical parameters for LLE and SPE in the context of chlorophenol analysis.
Table 1: Comparison of LLE and SPE for Chlorophenol Sample Preparation
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |
| Common Solvents/Sorbents | Dichloromethane, Methyl-tert-butyl ether (MTBE) gov.bc.ca | C18, Polymeric Sorbents, Carbon-based materials researchgate.net |
| Sample pH | Acidified to <2 to protonate the phenolic group gov.bc.ca | Typically acidified before loading |
| Typical Recovery | 70–120% (can be matrix-dependent) researchgate.net | 67–101% researchgate.net |
| Advantages | Simple, well-established | High concentration factors, low solvent use, automation potential |
| Disadvantages | Large solvent volumes, labor-intensive, potential for emulsion formation | Sorbent cost, potential for matrix effects |
Pre-column and Post-column Derivatization Strategies
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, this is typically done pre-column to enhance volatility for Gas Chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in High-Performance Liquid Chromatography (HPLC). researchgate.net
For Gas Chromatography (GC): The primary goal of derivatization for GC analysis is to increase the thermal stability and volatility of the phenolic compounds by masking the polar hydroxyl group.
Silylation: This is a common and rapid technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. researchgate.netnih.gov Derivatization with BSTFA can be completed quantitatively in acetone (B3395972) within seconds at room temperature. nih.gov
Acetylation: This involves reacting the phenol with an acetylating agent, such as acetic anhydride, to form a less polar acetate (B1210297) ester. This is a well-established method for preparing phenols for GC analysis. nih.gov
For High-Performance Liquid Chromatography (HPLC): Derivatization for HPLC aims to attach a molecule (tag) that enhances detection by UV-Visible or fluorescence detectors. researchgate.netnih.gov This is particularly useful for trace analysis where the native absorbance or fluorescence of the analyte is insufficient.
UV-Absorbing Tags: Reagents like benzoyl chloride or 4-(4,5-diphenyl-1H-imidazole-2-yl) benzoyl chloride (DIB-Cl) can be used to introduce strong chromophores, increasing the molar absorptivity and thus the sensitivity of UV detection. researchgate.netnih.gov
Fluorescent Tags: For even higher sensitivity and selectivity, fluorescent tagging agents are used. Acyl chlorides and other reagents can be employed to label the phenolic hydroxyl group, allowing for detection by a fluorescence detector (FLD). researchgate.net
The following table summarizes common derivatization strategies applicable to chlorophenols.
Table 2: Derivatization Strategies for Chlorophenol Analysis
| Analytical Method | Derivatization Type | Common Reagents | Purpose |
|---|---|---|---|
| Gas Chromatography (GC) | Silylation | BSTFA, TMSDMC, MTBSTFA researchgate.netnih.gov | Increase volatility and thermal stability |
| Acetylation | Acetic Anhydride | Increase volatility, create stable derivatives nih.gov | |
| High-Performance Liquid Chromatography (HPLC) | UV-Tagging | Benzoyl Chloride, DIB-Cl researchgate.netnih.gov | Enhance UV absorbance for improved sensitivity |
Quality Control and Impurity Profiling in Synthesis
Quality control during the synthesis of any chemical entity, including this compound, is essential to ensure the purity, consistency, and safety of the final product. Impurity profiling—the identification, characterization, and quantification of impurities in a substance—is a critical component of quality control. ijpsonline.commedwinpublishers.com According to the International Council for Harmonisation (ICH) guidelines, any impurity present at a level greater than 0.1% should be identified and characterized. ijpsonline.com
Impurities can originate from various sources during the manufacturing process, including:
Starting Materials: Unreacted raw materials or impurities within them.
Intermediates: Unreacted intermediates from preceding steps.
By-products: Compounds formed from side reactions or alternative reaction pathways.
Degradation Products: Substances formed by the degradation of the final product during manufacturing or storage. researchgate.net
For this compound, a likely synthesis route would involve a cross-coupling reaction, such as a Suzuki or Ullmann coupling. Potential impurities would therefore include regioisomers, unreacted precursors, and by-products from homocoupling reactions. For instance, in the synthesis of a related compound, 3-chloro-5-fluorophenol, several regioisomer impurities were identified and quantified using Gas Chromatography (GC).
The analytical techniques used for impurity profiling must be highly selective and sensitive. HPLC coupled with UV or Mass Spectrometry (LC-MS) and GC coupled with Mass Spectrometry (GC-MS) are the primary methods used to separate, identify, and quantify these trace-level impurities. ijpsonline.com
The table below lists potential impurities that could arise during the synthesis of this compound and the methods for their detection.
Table 3: Potential Impurities in this compound Synthesis and Analytical Methods
| Impurity Name | Potential Origin | Typical Analytical Method |
|---|---|---|
| Phenol | Impurity in starting material, degradation | HPLC-UV, GC-MS |
| 3-Chlorophenol (B135607) | Unreacted starting material, degradation | HPLC-UV, GC-MS |
| 2-Bromophenol (B46759) / 2-Iodophenol | Unreacted starting material (if used in coupling) | HPLC-UV, GC-MS |
| 3-Chlorophenylboronic acid | Unreacted starting material (if used in coupling) | HPLC-UV |
| 2-(2-Chlorophenyl)phenol | Regioisomer from impure starting materials or side reaction | GC-FID, GC-MS |
| 2-(4-Chlorophenyl)phenol | Regioisomer from impure starting materials or side reaction | GC-FID, GC-MS |
| Biphenyl-2-ol (2-Hydroxybiphenyl) | Dehalogenation by-product | HPLC-UV, GC-MS |
Future Research Directions and Theoretical Perspectives for 2 3 Chlorophenyl Phenol
Exploration of Green Chemistry Principles in Synthesis and Transformation
The application of green chemistry principles to the synthesis and modification of 2-(3-chlorophenyl)phenol is a critical area of ongoing research. This involves a shift away from traditional methods that often rely on hazardous reagents and solvents, towards more environmentally benign and sustainable alternatives.
Solvent-Free Reactions and Renewable Feedstocks
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. blogspot.com Research into solvent-free reaction conditions for the synthesis of biphenyl (B1667301) compounds, the structural class to which this compound belongs, has shown significant promise. nih.gov These reactions, often conducted by grinding reactants together or in the melt phase, can lead to higher efficiency, increased selectivity, and simplified purification processes. blogspot.com For instance, certain aldol (B89426) condensations and oxidative couplings of phenols can be performed without a solvent. blogspot.com
The exploration of renewable feedstocks is another cornerstone of sustainable chemistry. While the direct synthesis of this compound from biomass is a long-term goal, the use of bio-derived solvents and reagents in its synthesis and transformations is a more immediate possibility. nih.gov For example, the use of lemon juice as a natural, biodegradable catalyst has been demonstrated for the synthesis of other heterocyclic compounds and highlights the potential for employing renewable resources in chemical synthesis. oncodaily.com
Sustainable Catalysis and Energy-Efficient Processes
The development of sustainable catalytic systems is paramount for the green synthesis of this compound. Traditional methods for creating the biphenyl linkage often involve stoichiometric amounts of copper or palladium catalysts, which can be costly and environmentally problematic. arxiv.orgacs.org Research is now focused on creating highly active and recyclable catalysts. For example, the use of poly(alkylene sulfide)s as catalysts in the chlorination of phenols has demonstrated high regioselectivity and quantitative yields, often under solvent-free conditions. chemintelligence.com
Energy efficiency is another critical aspect. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and increased yields. nih.gov The application of concentrated solar radiation as a renewable energy source for chemical reactions is also a promising area of investigation, offering a sustainable alternative to conventional heating methods. oncodaily.com
Advanced Computational Studies for Predictive Chemistry
Computational chemistry is playing an increasingly vital role in predicting the outcomes of chemical reactions and in the rational design of new molecules. These in silico approaches can significantly reduce the experimental effort and resources required for chemical discovery and process development.
Machine Learning Approaches for Reaction Prediction
Machine learning (ML) algorithms are being developed to predict the outcomes of chemical reactions with increasing accuracy. researchgate.net For cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are relevant to the synthesis of this compound, ML models can predict reaction yields based on a variety of molecular and experimental parameters. arxiv.orgarxiv.orgacs.org These models are trained on large datasets of known reactions and can identify complex relationships between reactants, catalysts, solvents, and the resulting yield. arxiv.org By inputting the structural information of this compound or its precursors, these models could predict optimal reaction conditions, thus accelerating the development of more efficient synthetic routes.
| Machine Learning Model | Application in Reaction Prediction | Predictive Performance Metric |
| Random Forest | Predicting yields of Buchwald-Hartwig cross-coupling reactions. arxiv.orgacs.org | Can achieve high predictive accuracy, outperforming linear regression models. arxiv.org |
| Graph Neural Networks | Modeling the relationship between reactants/reagents and yield in C-N cross-coupling. arxiv.org | Performance can be limited by biases and diversity in the training data. arxiv.org |
| Support Vector Machines | Classification of reaction outcomes (e.g., high vs. low yield). researchgate.net | Can achieve good precision and recall rates. researchgate.net |
De Novo Design of this compound Analogs with Targeted Reactivity
De novo design, or the creation of new molecules from scratch using computational methods, offers a powerful approach to discovering novel analogs of this compound with specific, targeted properties. arxiv.org Generative models, a type of artificial intelligence, can learn the underlying rules of chemical structures and generate new molecules that are predicted to have desired characteristics. arxiv.orgnih.gov These models can be constrained by specific parameters, such as desired reactivity, solubility, or biological activity, to guide the generation of new compounds. acs.org For instance, an inverse design model could be used to generate new biphenyl structures with enhanced reactivity for a particular transformation or with specific electronic properties. researchgate.netarxiv.org
| Computational Design Approach | Description | Potential Application for this compound |
| Generative Adversarial Networks (GANs) | Two neural networks, a generator and a discriminator, work together to create novel molecular structures. nih.gov | Design of analogs with optimized properties for specific applications. |
| Variational Autoencoders (VAEs) | A generative model that learns a compressed representation of molecular structures to generate new molecules. | Exploration of the chemical space around this compound to identify novel, synthetically accessible analogs. |
| Reinforcement Learning | An AI approach where the model learns to make decisions to maximize a reward, such as a desired chemical property. | Optimization of the structure of this compound for a specific function, such as enhanced catalytic activity in a subsequent reaction. |
Integration with Emerging Technologies in Chemical Synthesis
The synthesis of this compound and its derivatives is also set to benefit from the integration of emerging manufacturing technologies that offer enhanced control, efficiency, and safety.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is a particularly promising technology. oncodaily.com Microreactors, which are small-scale flow reactors, provide numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. researchgate.netnih.govacs.org The synthesis of fine chemicals and pharmaceuticals in microreactors has been shown to lead to higher yields, improved purity, and shorter reaction times. nih.gov The modular nature of flow chemistry systems also allows for the seamless integration of multiple reaction and purification steps, leading to more streamlined and automated manufacturing processes. The application of flow chemistry to the synthesis of this compound could enable more efficient and scalable production with a reduced environmental footprint.
Interdisciplinary Research Potential (excluding biomedical/clinical)
The unique structure of this compound, combining a rigid biphenyl backbone with reactive hydroxyl and chloro- functional groups, makes it a promising candidate for interdisciplinary research in material science. The phenolic hydroxyl group is a key functional handle for polymerization reactions, allowing the molecule to serve as a monomer for high-performance polymers such as polyethers, polyesters, or polycarbonates. The biphenyl unit would impart thermal stability and rigidity to the polymer backbone, while the chlorine atom offers a site for post-polymerization modification or can influence properties like flame retardancy and solubility.
Furthermore, phenolic compounds are known to be effective antioxidants. vulcanchem.com This suggests that this compound could be investigated as an additive to prevent thermal or oxidative degradation in various polymer systems. The rigid structure is also a feature of interest in the development of liquid crystals or other organic electronic materials, where it could serve as a core structural motif. The potential to tune electronic properties through modification of the hydroxyl and chloro- groups opens avenues for creating novel functional materials.
| Potential Application Area | Structural Feature | Anticipated Property/Function |
| High-Performance Polymers | Phenolic -OH group, rigid biphenyl core | Monomer for thermally stable polymers (e.g., poly(aryl ether)s). |
| Functional Polymer Additives | Phenolic structure | Antioxidant to enhance the lifetime of other polymers. |
| Flame Retardants | Chlorine atom | Contributes to flame retardant properties in materials. |
| Organic Electronics | Conjugated biphenyl system | Core structure for liquid crystals, organic light-emitting diodes (OLEDs), or sensor materials. |
The environmental fate of this compound is a critical area of research, given that it is a member of the chlorophenol and chlorinated biphenyl classes of compounds, which are known environmental pollutants. researchgate.netnih.gov Research into its persistence, mobility, and transformation in soil and aquatic systems is essential for a complete environmental risk assessment. nih.gov The degradation of such compounds is complex and depends heavily on environmental conditions and microbial activity. frontiersin.org
Two primary microbial degradation pathways are anticipated:
Anaerobic Reductive Dechlorination: Under anaerobic conditions, microorganisms can remove the chlorine atom, a process known as reductive dechlorination. nih.gov This typically transforms more highly chlorinated compounds into less chlorinated, and often less toxic, congeners which can then be further degraded. frontiersin.org
Aerobic Degradation: In the presence of oxygen, aerobic bacteria can cleave the aromatic rings through the action of dioxygenase enzymes. wikipedia.org The presence of a single chlorine atom suggests that this compound may be more susceptible to aerobic degradation than highly chlorinated PCBs. nih.gov
Beyond direct degradation, other transformation pathways may exist. For instance, studies on 2-chlorophenol (B165306) have shown it can be biotransformed into 3-chlorobenzoate (B1228886) through carboxylation and dehydroxylation reactions, indicating that the ultimate fate of these molecules can be complex and lead to the formation of other persistent organic pollutants. asm.org Understanding these pathways for this compound is crucial for predicting its long-term environmental impact.
| Process | Description | Environmental Significance |
| Biodegradation | Microbial breakdown via anaerobic dehalogenation or aerobic ring cleavage. nih.govwikipedia.org | Determines the compound's persistence in the environment. Less chlorinated congeners are generally degraded faster. nih.gov |
| Photolysis | Degradation by sunlight, particularly in surface waters. The carbon-chlorine bond can be susceptible to photolytic cleavage. wikipedia.org | A potential abiotic degradation pathway that reduces concentration in sunlit environments. |
| Sorption | Adhesion to soil organic matter and sediments, influenced by the compound's hydrophobicity. | Affects the compound's mobility and bioavailability for microbial degradation or uptake by organisms. researchgate.net |
| Biotransformation | Conversion to other chemical forms, such as the formation of chlorobenzoates. asm.org | Can lead to the formation of intermediate metabolites that may have their own distinct toxicity and persistence profiles. nih.gov |
Q & A
Q. What are the key spectroscopic characteristics for identifying 2-(3-Chlorophenyl)phenol?
- Methodological Answer : this compound can be identified using a combination of spectroscopic techniques:
- NMR : The aromatic protons in the chlorophenyl and phenolic rings produce distinct splitting patterns. The phenolic -OH proton typically appears as a singlet (~5 ppm) in DMSO-d₆. The chlorophenyl group’s protons show coupling constants consistent with meta-substitution.
- IR : A strong O-H stretch (~3200 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) are characteristic.
- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 218 (C₁₂H₉ClO) and fragments corresponding to chlorophenyl (C₆H₄Cl⁺) and phenol (C₆H₅O⁺) groups are expected .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer :
- Ullmann Coupling : Reacting 3-chlorophenylboronic acid with 2-bromophenol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura conditions.
- Nucleophilic Aromatic Substitution : Substituting a nitro group in 2-nitrophenol with a 3-chlorophenyl group via a copper-catalyzed reaction.
- Post-Functionalization : Chlorinating 2-phenylphenol using Cl₂ or SO₂Cl₂ under controlled conditions to achieve meta-substitution .
Advanced Research Questions
Q. How do electronic effects of the chlorophenyl substituent influence the reactivity of the phenolic group in electrophilic substitution reactions?
- Methodological Answer : The electron-withdrawing Cl group on the meta-position induces a partial positive charge on the phenol ring, directing electrophiles (e.g., NO₂⁺, SO₃H⁺) to the ortho and para positions. Quantitative analysis via Hammett substituent constants (σₘ) and computational modeling (DFT) can predict regioselectivity. Experimental validation involves monitoring reaction kinetics under varying electrophile concentrations .
Q. What strategies can mitigate discrepancies in reported toxicity data for chlorophenyl derivatives during risk assessment?
- Methodological Answer :
- Standardized Assays : Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to harmonize testing protocols.
- In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints when empirical data is scarce.
- Metabolite Tracking : Use LC-MS/MS to identify and quantify metabolites in biological matrices, addressing variability in degradation pathways .
Q. What analytical challenges arise in quantifying trace levels of this compound in environmental samples, and how can they be addressed?
- Methodological Answer :
- Matrix Interference : Co-eluting compounds in soil/water samples can mask the target analyte. Use SPE (Solid-Phase Extraction) with C18 cartridges for cleanup.
- Detection Limits : Enhance sensitivity via derivatization (e.g., silylation for GC-MS) or isotope dilution (e.g., ¹³C-labeled internal standards).
- Validation : Cross-validate results using multiple detectors (e.g., HPLC-UV and GC-ECD) to confirm accuracy .
Q. How can the biological activity of this compound be systematically evaluated for potential therapeutic applications?
- Methodological Answer :
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with control compounds like doxorubicin.
- Enzyme Inhibition : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) via fluorometric assays.
- ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA (Parallel Artificial Membrane Permeability Assay) for blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the biodegradability of chlorophenylphenols in environmental studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., OECD 301B vs. 301F tests) to identify variables like pH, microbial consortia, or temperature causing discrepancies.
- Microcosm Experiments : Simulate natural conditions (e.g., soil vs. aquatic systems) to isolate degradation pathways.
- Isotope-Labeling : Use ¹⁴C-labeled this compound to track mineralization rates and intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
